

# ONO-0740556 Binding Site on the LPA1 Receptor: A Technical Guide

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## Compound of Interest

Compound Name: ONO-0740556

Cat. No.: B12398866

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This technical guide provides an in-depth overview of the binding site of **ONO-0740556**, a potent agonist, on the human lysophosphatidic acid receptor 1 (LPA1). The information is compiled from structural and functional studies, offering a detailed understanding of the molecular interactions that govern the potency and selectivity of this compound. This document is intended to serve as a resource for researchers in pharmacology, structural biology, and drug development.

## Introduction to ONO-0740556 and the LPA1 Receptor

Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA). LPA1 is a key therapeutic target for a range of diseases, including fibrosis, cancer, and inflammation. **ONO-0740556** is a potent synthetic agonist of LPA1, designed as a more stable analog of LPA. Structural studies of the LPA1-**ONO-0740556** complex have provided critical insights into the precise binding mechanism and have paved the way for the rational design of novel LPA1-targeting therapeutics.<sup>[1]</sup>

## Quantitative Binding Data

The following table summarizes the quantitative data for **ONO-0740556** binding to the human LPA1 receptor.

Parameter	Value	Assay	Reference
EC50	0.26 nM	NanoBiT G-protein dissociation assay	[2][3][4][5]

## The ONO-0740556 Binding Pocket

The binding of **ONO-0740556** to the LPA1 receptor occurs in a well-defined pocket that is divided into two main regions: a polar recognition site on the extracellular side and a hydrophobic pocket within the transmembrane (TM) domain.[2] This dual-nature pocket accommodates the amphipathic structure of **ONO-0740556**, with its polar head group and hydrophobic tail.

## Key Interacting Residues

The high-resolution cryo-electron microscopy structure of the LPA1-Gi complex bound to **ONO-0740556** has revealed the specific amino acid residues that are crucial for binding. These interactions are detailed in the table below.

ONO-0740556 Moiety	Interacting LPA1 Residue(s)	Type of Interaction
Phosphate Head Group	K39 (N-terminus), R124 (TM3)	Salt Bridge
Glycerol Backbone	Y34 (N-terminus)	Hydrogen Bond
Aromatic Moiety	L278 (TM6), L297 (TM7)	CH- $\pi$ Interaction, Hydrophobic
Acyl Chain	W210 (TM5)	CH- $\pi$ Interaction, Hydrophobic

## Detailed Molecular Interactions

The binding of **ONO-0740556** is initiated by the recognition of its phosphate head group by a positively charged region in the extracellular portion of the receptor. Specifically, two oxygen atoms of the phosphate group form salt bridges with the side chains of K39 located in the N-terminus and R124 in TM3. The glycerol backbone is further stabilized by a hydrogen bond with Y34, also in the N-terminus.

The hydrophobic tail of **ONO-0740556** extends deep into the transmembrane helical bundle. A key feature of **ONO-0740556** is the presence of an aromatic moiety in its acyl chain. This aromatic ring is sandwiched between L278 in TM6 and L297 in TM7, with L297 forming a significant CH- $\pi$  interaction. Further down the acyl chain, the C14 carbon engages in a CH- $\pi$  interaction with W210 in TM5. These extensive hydrophobic interactions are critical for the high potency of **ONO-0740556**.

## Experimental Protocols

The characterization of the **ONO-0740556** binding site has been facilitated by several key experimental techniques. Detailed methodologies for these experiments are provided below.

### NanoBiT G-protein Dissociation Assay

This assay is used to measure the activation of G-proteins by the LPA1 receptor upon agonist binding.

**Principle:** The assay utilizes a split-luciferase system (NanoBiT) where the G $\alpha$  and G $\beta\gamma$  subunits of the heterotrimeric G-protein are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) fragments of the luciferase, respectively. In the inactive state, the G-protein is intact, and the luciferase fragments are in close proximity, producing a luminescent signal. Upon receptor activation by an agonist, the G-protein dissociates, leading to a decrease in luminescence.

**Protocol:**

- **Cell Culture and Transfection:** HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for human LPA1, G $\alpha$ -LgBiT, G $\beta$ , and SmBiT-Gy.
- **Cell Seeding:** Transfected cells are seeded into 96-well plates.
- **Assay Preparation:** The culture medium is replaced with a buffer (e.g., HBSS) containing a luciferase substrate (e.g., coelenterazine h).
- **Agonist Addition:** A dilution series of **ONO-0740556** is added to the wells.

- **Luminescence Measurement:** The plate is read in a luminescence plate reader, and the signal is monitored over time.
- **Data Analysis:** The decrease in luminescence is plotted against the agonist concentration to determine the EC50 value.

## Site-Directed Mutagenesis

Site-directed mutagenesis is employed to validate the role of specific amino acid residues in the binding of **ONO-0740556**.

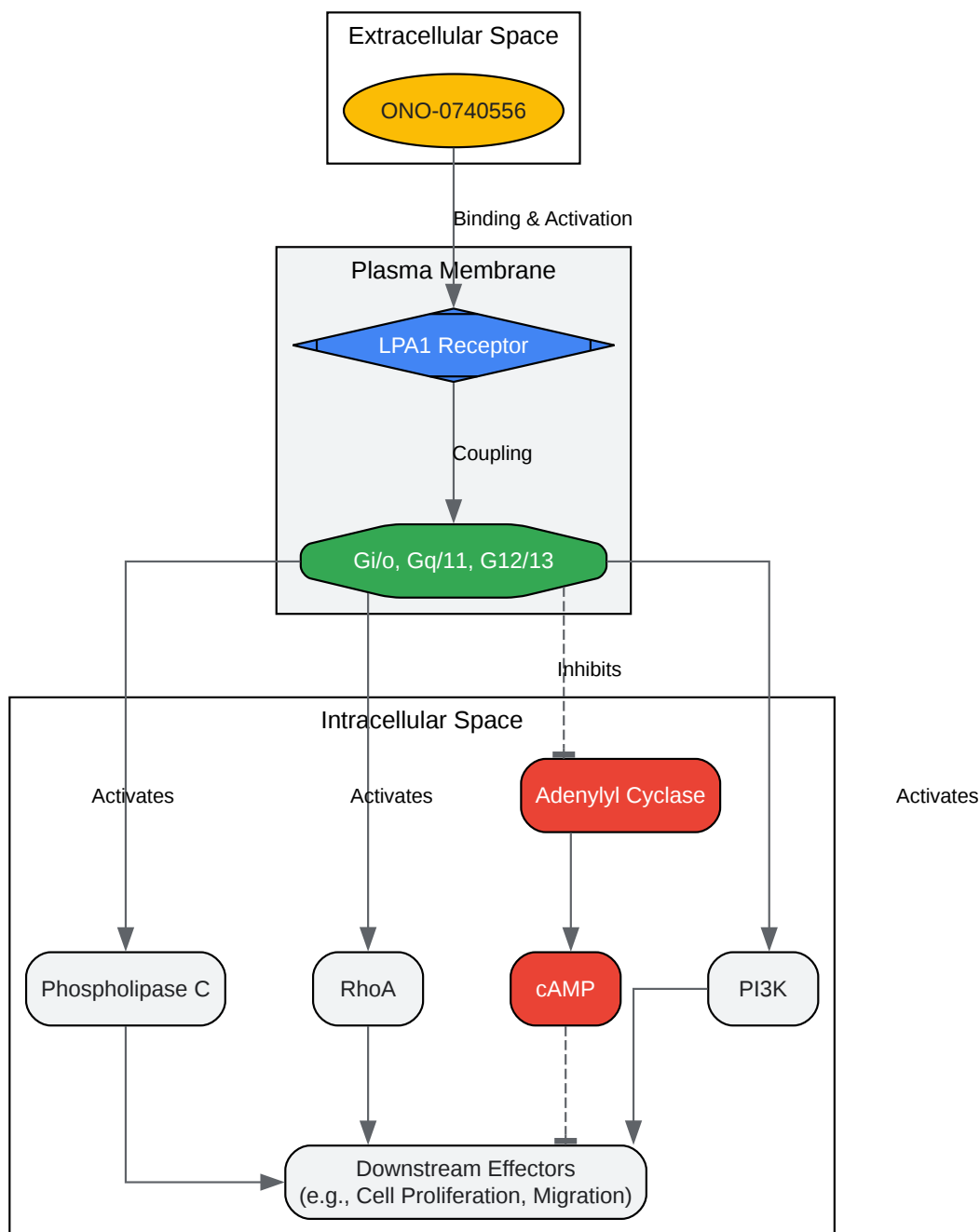
**Principle:** This technique involves introducing specific mutations into the gene encoding the LPA1 receptor. The mutated receptors are then expressed in cells, and their ability to bind the agonist and activate G-proteins is compared to the wild-type receptor.

**Protocol:**

- **Primer Design:** Primers containing the desired mutation are designed to anneal to the LPA1 plasmid.
- **PCR Amplification:** A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
- **Template Digestion:** The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
- **Transformation:** The mutated plasmid is transformed into competent E. coli for amplification.
- **Sequence Verification:** The sequence of the mutated plasmid is verified by DNA sequencing.
- **Functional Assay:** The mutated LPA1 receptor is then tested in the NanoBiT G-protein dissociation assay to assess the impact of the mutation on agonist potency.

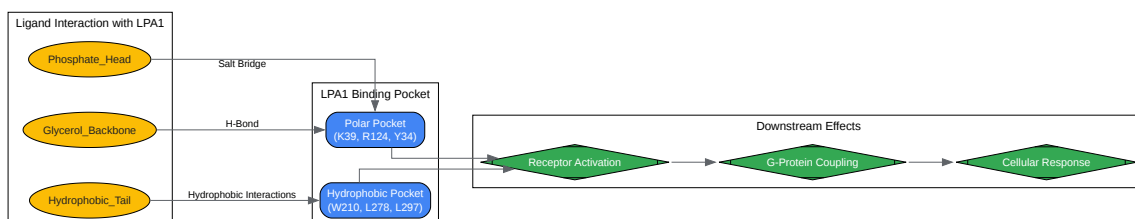
## Visualizations

The following diagrams illustrate key aspects of **ONO-0740556** binding and LPA1 receptor signaling.



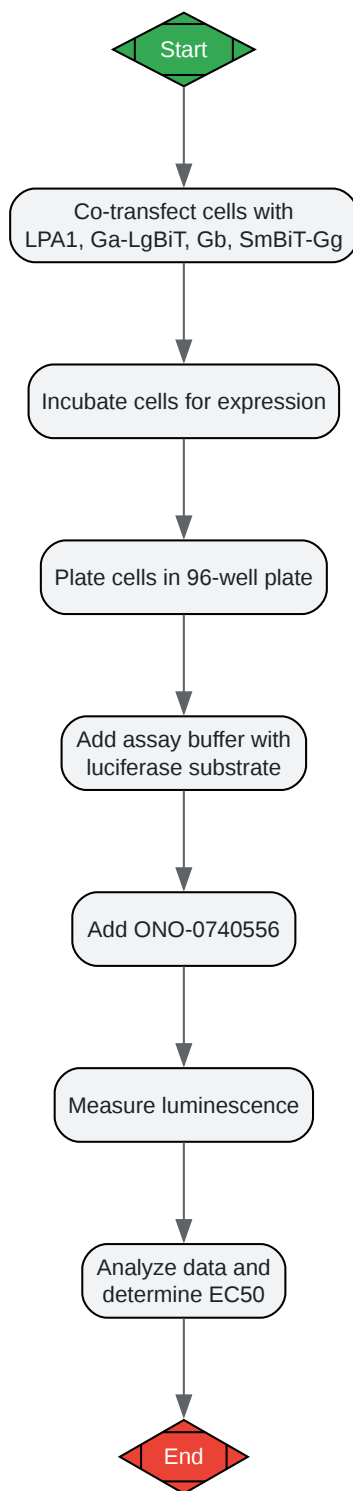
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Caption: LPA1 Receptor Signaling Pathway.



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Caption: **ONO-0740556** Binding and Activation Workflow.



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Caption: NanoBiT G-protein Dissociation Assay Workflow.

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